Cas no 1806978-20-0 (Ethyl 4-(bromomethyl)-3-(difluoromethyl)-5-hydroxypyridine-2-acetate)

Ethyl 4-(bromomethyl)-3-(difluoromethyl)-5-hydroxypyridine-2-acetate is a multifunctional pyridine derivative with significant utility in synthetic organic chemistry. The presence of a bromomethyl group enhances its reactivity as an alkylating agent, while the difluoromethyl moiety contributes to its potential as a fluorinated building block for pharmaceuticals and agrochemicals. The hydroxypyridine core offers additional functionalization opportunities, making it a versatile intermediate in heterocyclic synthesis. Its ester group further facilitates derivatization under mild conditions. This compound is particularly valuable in the development of bioactive molecules, where selective modifications are required for structure-activity optimization. Its well-defined reactivity profile ensures consistent performance in complex synthetic routes.
Ethyl 4-(bromomethyl)-3-(difluoromethyl)-5-hydroxypyridine-2-acetate structure
1806978-20-0 structure
Product name:Ethyl 4-(bromomethyl)-3-(difluoromethyl)-5-hydroxypyridine-2-acetate
CAS No:1806978-20-0
MF:C11H12BrF2NO3
MW:324.118689537048
CID:4890823

Ethyl 4-(bromomethyl)-3-(difluoromethyl)-5-hydroxypyridine-2-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-(bromomethyl)-3-(difluoromethyl)-5-hydroxypyridine-2-acetate
    • Inchi: 1S/C11H12BrF2NO3/c1-2-18-9(17)3-7-10(11(13)14)6(4-12)8(16)5-15-7/h5,11,16H,2-4H2,1H3
    • InChI Key: HBOYRGXTOANFDP-UHFFFAOYSA-N
    • SMILES: BrCC1C(=CN=C(CC(=O)OCC)C=1C(F)F)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 281
  • Topological Polar Surface Area: 59.4
  • XLogP3: 1.9

Ethyl 4-(bromomethyl)-3-(difluoromethyl)-5-hydroxypyridine-2-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029025738-250mg
Ethyl 4-(bromomethyl)-3-(difluoromethyl)-5-hydroxypyridine-2-acetate
1806978-20-0 95%
250mg
$980.00 2022-03-31
Alichem
A029025738-1g
Ethyl 4-(bromomethyl)-3-(difluoromethyl)-5-hydroxypyridine-2-acetate
1806978-20-0 95%
1g
$2,837.10 2022-03-31
Alichem
A029025738-500mg
Ethyl 4-(bromomethyl)-3-(difluoromethyl)-5-hydroxypyridine-2-acetate
1806978-20-0 95%
500mg
$1,651.30 2022-03-31

Additional information on Ethyl 4-(bromomethyl)-3-(difluoromethyl)-5-hydroxypyridine-2-acetate

Ethyl 4-(bromomethyl)-3-(difluoromethyl)-5-hydroxypyridine-2-acetate (CAS No. 1806978-20-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 4-(bromomethyl)-3-(difluoromethyl)-5-hydroxypyridine-2-acetate, identified by its CAS number 1806978-20-0, is a significant compound in the realm of pharmaceutical chemistry. This pyridine derivative has garnered considerable attention due to its structural versatility and its role as a key intermediate in the synthesis of various bioactive molecules. The presence of both bromomethyl and difluoromethyl substituents makes it a particularly valuable building block for medicinal chemists, enabling the construction of complex scaffolds with tailored biological activities.

The compound's structure incorporates several functional groups that are highly reactive and conducive to further chemical modification. The bromomethyl moiety, for instance, serves as an excellent nucleophilic center for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of aryl or heteroaryl groups. This reaction is particularly useful in the assembly of heterocyclic systems, which are prevalent in many pharmacologically active agents. Additionally, the difluoromethyl group is known to enhance metabolic stability and binding affinity, making it a desirable feature in drug design.

In recent years, there has been a surge in research focused on developing novel treatments for various diseases, including cancer and infectious disorders. Ethyl 4-(bromomethyl)-3-(difluoromethyl)-5-hydroxypyridine-2-acetate has emerged as a critical intermediate in several high-profile drug discovery programs. Its incorporation into lead compounds has led to the identification of molecules with promising therapeutic potential. For example, derivatives of this compound have been investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways.

The hydroxypyridine core of Ethyl 4-(bromomethyl)-3-(difluoromethyl)-5-hydroxypyridine-2-acetate also contributes to its utility in medicinal chemistry. Pyridine derivatives are well-documented for their role in pharmaceuticals, often serving as pharmacophores due to their ability to interact with biological targets in a favorable manner. The hydroxyl group provides an additional site for functionalization, allowing chemists to fine-tune the properties of their synthetic targets. This flexibility has been exploited in the development of molecules with enhanced solubility, bioavailability, and target specificity.

The synthesis of Ethyl 4-(bromomethyl)-3-(difluoromethyl)-5-hydroxypyridine-2-acetate involves multi-step organic transformations that highlight modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalizations are often employed to construct the desired framework efficiently. These methods not only improve yield but also enable the introduction of complex substituents with precision. The compound's synthesis typically begins with readily available precursors, ensuring scalability and cost-effectiveness for industrial applications.

The growing interest in fluorinated compounds has further underscored the importance of Ethyl 4-(bromomethyl)-3-(difluoromethyl)-5-hydroxypyridine-2-acetate. Fluorochemicals are known to impart unique properties to molecules, including improved pharmacokinetic profiles and increased binding affinity to biological targets. The difluoromethyl group, in particular, has been extensively studied for its ability to modulate drug efficacy and selectivity. As a result, this compound is frequently utilized in libraries designed for high-throughput screening (HTS) to identify novel drug candidates.

Ongoing research continues to explore new applications for Ethyl 4-(bromomethyl)-3-(difluoromethyl)-5-hydroxypyridine-2-acetate beyond traditional pharmaceuticals. Its structural features make it a promising candidate for materials science applications as well, such as the development of advanced polymers or liquid crystals with tailored properties. The compound's reactivity also lends itself to explorations in agrochemicals and specialty chemicals, where precise molecular design is crucial.

In conclusion, Ethyl 4-(bromomethyl)-3-(difluoromethyl)-5-hydroxypyridine-2-acetate (CAS No. 1806978-20-0) represents a cornerstone in modern synthetic chemistry and drug discovery. Its unique structural attributes and reactivity make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutics. As research progresses, the compound's potential applications are expected to expand into new frontiers, further solidifying its importance in both academic and industrial settings.

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